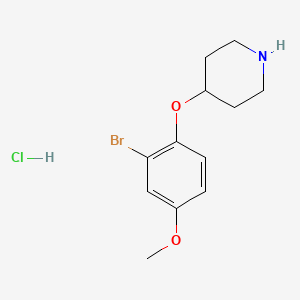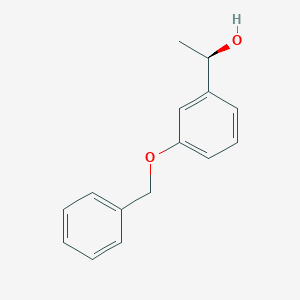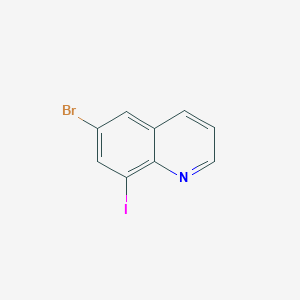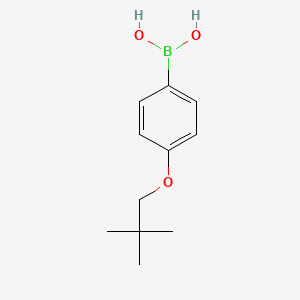
Tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Tert-butyl compounds are often used in organic synthesis due to their stability and ease of removal. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that this compound could be used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a boron atom connected to two oxygen atoms and a carbon ring, forming a 1,3,2-dioxaborolane ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with a 1,3,2-dioxaborolane group are often used in Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Synthesis of Indazole Derivatives
This compound serves as a significant intermediate in the synthesis of 1H-indazole derivatives , which are prominent in medicinal chemistry. The indazole ring system is a core structure in many pharmacologically active compounds due to its resemblance to the indole system found in tryptophan . The tert-butyl group in the compound provides steric bulk, which can influence the reactivity and selectivity during chemical reactions, such as the Suzuki–Miyaura cross-coupling reaction .
Crystal Structure Analysis
The compound’s crystal structure has been studied using X-ray diffraction, providing insights into its molecular geometry and conformation. Such analyses are crucial for understanding the compound’s reactivity and interaction with other molecules, which is essential in the design of new materials and drugs .
Density Functional Theory (DFT) Studies
DFT calculations have been performed to predict the compound’s electronic structure and properties. These studies help in understanding the molecular electrostatic potential and frontier molecular orbitals, which are vital for predicting reactivity and designing molecules with desired electronic properties .
Biological Activity Exploration
Indazole derivatives, including those synthesized from this compound, exhibit a wide range of biological activities. They have been reported to possess anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects. This makes the compound an important intermediate in the development of new therapeutic agents .
Agricultural Applications
Beyond medicinal applications, indazole derivatives are also explored for their potential use in agriculture. They show promise in insecticidal and weeding activities, which could lead to the development of new, more effective agrochemicals .
Photoelectric Material Research
The compound’s derivatives are being investigated for their photoelectric activities, which could be applied in the development of new functional materials for energy conversion and storage. This research is part of the broader field of organic electronics, which seeks to develop flexible, lightweight, and cost-effective alternatives to traditional electronic materials .
Future Directions
properties
IUPAC Name |
tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO4/c1-12-11-13(15(20)21-16(2,3)4)9-10-14(12)19-22-17(5,6)18(7,8)23-19/h9-11H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXRFFSWFUALSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)
![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)
![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)
![3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374574.png)
![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)
![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)
![3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374580.png)
![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)
![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)




